molecular formula C10H11N3O3 B3389464 1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926250-42-2

1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B3389464
CAS No.: 926250-42-2
M. Wt: 221.21 g/mol
InChI Key: PDPAPEMUZIALNE-UHFFFAOYSA-N
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Description

Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They come in various isomers and are commonly used in the pharmaceutical industry .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine structures can be achieved by various methods. One popular choice is the condensation of N(1) substituted 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons . Another method involves the use of pyridine-2-carboxylic acid as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones .


Molecular Structure Analysis

The molecular structure of pyridine-based compounds is significant in medicinal chemistry research. Pyridine, an isostere of benzene, is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .


Chemical Reactions Analysis

Pyridinecarboxylic acids, being monocarboxylic derivatives of pyridine, can undergo various chemical reactions . Acid anhydrides, for example, can react with alcohols to form esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-based compounds can be influenced by various factors, including the presence of heteroatomic fragments in these molecules .

Mechanism of Action

Target of Action

It’s known that pyridine derivatives play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .

Mode of Action

It’s worth noting that the presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates . This suggests that the compound may interact with its targets by donating a proton, thereby stabilizing the target molecule.

Biochemical Pathways

It’s known that organoboron compounds, which are often used in the synthesis of such compounds, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . This suggests that the compound may affect various biochemical pathways depending on its specific targets.

Pharmacokinetics

It’s known that the stability of boronic esters, often used in the synthesis of such compounds, can pose challenges in terms of bioavailability . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not . This suggests that the compound’s bioavailability may be influenced by its stability and the efficiency of its protodeboronation.

Result of Action

It’s known that pyridine derivatives show various biologically vital properties . Given the compound’s potential interaction with its targets through proton donation , it may result in the stabilization of target molecules, potentially affecting their function.

Action Environment

It’s known that the stability of boronic esters, often used in the synthesis of such compounds, can be influenced by air and moisture . This suggests that environmental factors such as humidity and temperature may influence the compound’s action and stability.

Safety and Hazards

The safety and hazards associated with pyridine-based compounds depend on their specific structure and usage. It’s important to refer to the relevant safety data sheets and guidelines when handling these compounds .

Future Directions

The future directions in the field of pyridine-based compounds are promising, with a larger share of novel pyridine-based drug candidates expected in the coming years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-6-8-4-7(10(15)16)5-11-9(8)13(12-6)2-3-14/h4-5,14H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPAPEMUZIALNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Reactant of Route 6
1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

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